![molecular formula C15H13N3 B185776 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine CAS No. 16578-92-0](/img/structure/B185776.png)
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine, also known as DIMPH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Mécanisme D'action
The exact mechanism of action of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine is not fully understood. However, it has been suggested that 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine exerts its biological effects by modulating various signaling pathways. For example, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer. Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cellular stress response.
Effets Biochimiques Et Physiologiques
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine in lab experiments is its relatively low toxicity. Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine. One area of interest is the development of novel therapeutic agents based on the structure of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine and its potential applications in the treatment of various diseases. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine in vivo, which could provide important information for the development of clinical applications. Finally, studies are needed to investigate the potential interactions between 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine and other drugs or compounds, which could have important implications for its clinical use.
Méthodes De Synthèse
The synthesis of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine involves the condensation of indole-3-carboxaldehyde and phenylhydrazine in the presence of a suitable catalyst. This reaction produces a yellow crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated that 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
Propriétés
Numéro CAS |
16578-92-0 |
|---|---|
Nom du produit |
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine |
Formule moléculaire |
C15H13N3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
N-[(E)-1H-indol-3-ylmethylideneamino]aniline |
InChI |
InChI=1S/C15H13N3/c1-2-6-13(7-3-1)18-17-11-12-10-16-15-9-5-4-8-14(12)15/h1-11,16,18H/b17-11+ |
Clé InChI |
LIIKVPDTQUNZNS-QXMHVHEDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NN/C=C\2/C=NC3=CC=CC=C32 |
SMILES |
C1=CC=C(C=C1)NN=CC2=CNC3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)NNC=C2C=NC3=CC=CC=C32 |
Synonymes |
Indole-3-carboxaldehyde phenylhydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



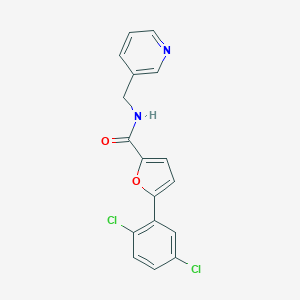
![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)
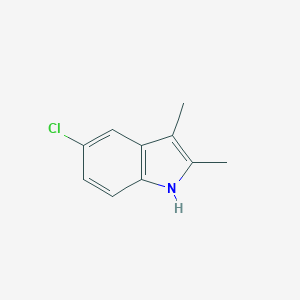
![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)
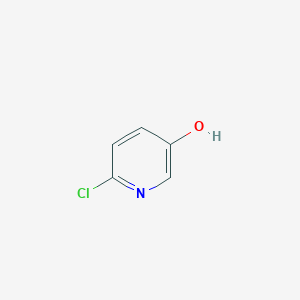
![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)
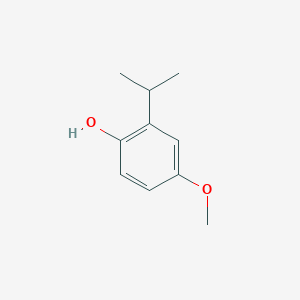
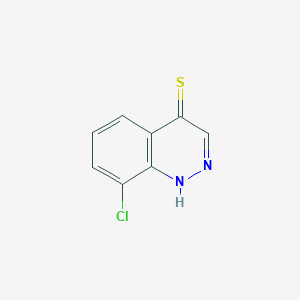
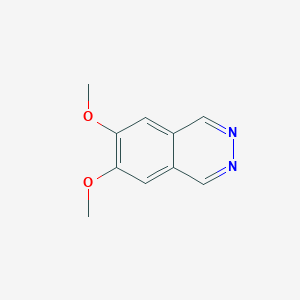
![1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone](/img/structure/B185711.png)
![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B185714.png)
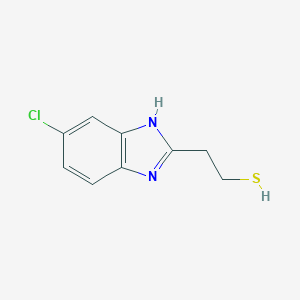
![3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B185717.png)